Lipophilicity Tuning: ACD/LogP Advantage Over the Unsubstituted 6-Bromo-4-phenylquinazoline Scaffold
The target compound incorporates a 3-hydroxypropylamino side chain that modulates lipophilicity within a range compatible with both cell permeability and aqueous solubility. Its predicted ACD/LogP of 3.92 sits 0.52 log units above that of the bare 6-bromo-4-phenylquinazoline core (LogP = 3.4) . This differential places the propanol derivative closer to the empirical optimal LogP window (3–4) for balanced passive permeability and solubility in CNS and oncology programs, whereas the lower LogP of the parent scaffold may confer insufficient affinity for hydrophobic kinase back pockets.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.92 (predicted, Percepta v14.0) |
| Comparator Or Baseline | 6-Bromo-4-phenylquinazoline (CAS 305864-80-6): LogP = 3.4 (predicted) |
| Quantified Difference | ΔLogP = +0.52 (15.3% increase in predicted LogP) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (ChemSpider) vs. MoLAID predicted LogP |
Why This Matters
The 0.52 log unit difference translates to a ~3.3-fold increase in theoretical n-octanol/water partition; for screening collections prioritizing cell permeability, the propanol derivative is the more balanced choice while retaining adequate aqueous solubility.
